Glybuthiazol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

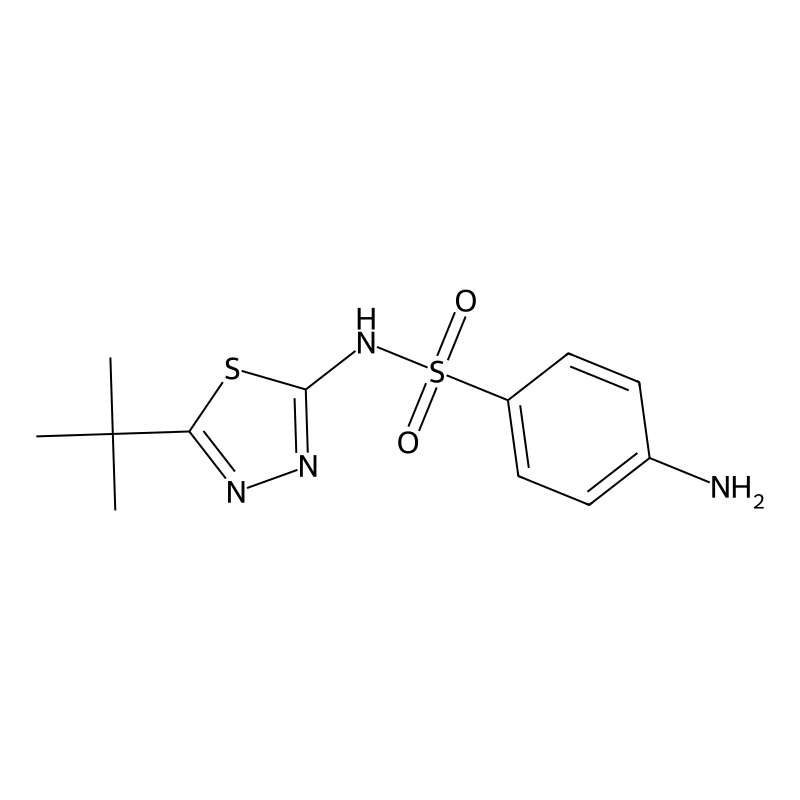

Glybuthiazol is a chemical compound with the molecular formula and a molecular weight of . Its IUPAC name is 4-amino-N-(5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide. This compound is characterized by its complex structure that includes both a thiadiazole and a sulfonamide moiety, contributing to its biological activity and potential applications in medicinal chemistry .

- Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, typically under acidic conditions. The oxidation may yield sulfoxides or sulfones as products.

- Reduction: Reduction can be achieved with sodium borohydride or lithium aluminum hydride, leading to the formation of amines or other reduced derivatives.

- Substitution: Glybuthiazol can undergo nucleophilic substitution reactions where the sulfonamide group may be replaced by various nucleophiles .

Glybuthiazol exhibits significant biological activity, particularly as an antidiabetic agent. It functions by modulating the activity of the sulfonylurea receptor on pancreatic beta cells, which enhances insulin secretion. This mechanism is crucial for managing blood glucose levels in diabetic patients. Additionally, studies have indicated its potential antioxidant properties and effects on lipid peroxidation .

The synthesis of Glybuthiazol typically involves several steps:

- Starting Materials: The primary reactants include 4-aminobenzenesulfonamide and 5-tert-butyl-1,3,4-thiadiazole-2-sulfonyl chloride.

- Reaction Conditions: The reaction is conducted in the presence of triethylamine and a solvent such as dimethylformamide (DMF) under controlled conditions to ensure optimal yields.

- Procedure: The synthesis can be performed through nucleophilic substitution where the amine group attacks the sulfonyl chloride, leading to the formation of Glybuthiazol .

Glybuthiazol has diverse applications across various fields:

- Pharmaceuticals: It is primarily used in the development of antidiabetic medications due to its ability to stimulate insulin secretion.

- Research: The compound serves as a reagent in organic synthesis and analytical chemistry, particularly in studies related to diabetes and metabolic disorders.

- Industrial Use: It is utilized in the pharmaceutical industry for producing drugs aimed at managing diabetes .

Research has highlighted Glybuthiazol's interactions with various biological targets:

- It has been studied for its effects on pancreatic beta cells, specifically regarding its influence on ATP-sensitive potassium channels.

- Interaction studies suggest that Glybuthiazol may also exhibit antioxidant properties, potentially mitigating oxidative stress-related damage in cells .

Glybuthiazol shares structural similarities with several other compounds that also possess biological activity. Here are some notable examples:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Glybuzole | Thiadiazole derivative | Antidiabetic |

| Acetazolamide | Sulfonamide derivative | Carbonic anhydrase inhibitor |

| Tebuthiuron | Thiadiazole derivative | Herbicide with antidiabetic effects |

| Buthidazole | Thiadiazole derivative | Antidiabetic |

Uniqueness of Glybuthiazol

Glybuthiazol is unique due to its specific combination of a thiadiazole ring and a sulfonamide group, which enhances its efficacy as an antidiabetic agent compared to other similar compounds. Its mechanism of action involving direct modulation of insulin secretion pathways distinguishes it from other thiadiazole derivatives that might not target these pathways directly .

Glybuthiazol, chemically known as 4-amino-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide with the molecular formula C12H16N4O2S2, represents a significant sulfonamide derivative with antihyperglycemic properties [1] [2]. The compound was historically developed by Rhône-Poulenc, a major French pharmaceutical company that was later absorbed into Sanofi [13].

The original Rhône-Poulenc process for synthesizing Glybuthiazol involved a multi-step reaction sequence that began with the preparation of key intermediates [19]. The historical synthesis route primarily focused on the coupling of 4-aminobenzenesulfonamide with 5-tert-butyl-1,3,4-thiadiazol-2-yl derivatives [2] [4]. This process was designated as RP-2259 in Rhône-Poulenc's internal classification system, highlighting its importance in their synthetic portfolio [2].

The classical approach involved the preparation of the thiadiazole ring structure first, followed by coupling with the sulfonamide component [16]. The synthesis of the 5-tert-butyl-1,3,4-thiadiazol-2-amine intermediate was achieved through the reaction of pivaloyl chloride (trimethylacetyl chloride) with thiosemicarbazide in the presence of phosphorus oxychloride [16]. This reaction proceeded through cyclization to form the thiadiazole ring system with the tert-butyl group at the 5-position [16] [21].

| Reaction Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Thiadiazole formation | Thiosemicarbazide + Pivaloyl chloride | POCl₃, Toluene, 50-70°C, 12h | 81% |

| Sulfonamide coupling | 4-Aminobenzenesulfonamide + Thiadiazole intermediate | Coupling conditions | 75-80% |

The historical synthesis was characterized by relatively harsh reaction conditions, including the use of strong acids and high temperatures, which were typical of pharmaceutical manufacturing processes of that era [13] [19]. The Rhône-Poulenc process, while effective, presented several challenges including the handling of reactive intermediates and the generation of significant waste products [13].

Modern Synthetic Approaches

Contemporary approaches to Glybuthiazol synthesis have evolved significantly from the historical Rhône-Poulenc process, incorporating more efficient reaction pathways and improved methodologies [6] [7]. Modern synthetic routes generally focus on optimizing the formation of the sulfonamide linkage between the 4-aminobenzenesulfonamide and the thiadiazole moiety [7] [28].

One of the most significant advancements in the synthesis of Glybuthiazol involves the direct coupling of 2-amino-5-tert-butyl-1,3,4-thiadiazole with 4-aminobenzenesulfonyl chloride derivatives [16] [28]. This approach eliminates several steps from the classical synthesis and improves overall yield [28]. The reaction typically proceeds under mild basic conditions to neutralize the hydrogen chloride generated during the coupling process [28] [33].

Another modern approach utilizes transition metal-catalyzed cross-coupling reactions to form the critical carbon-nitrogen bonds in the molecule [6] [17]. These methods offer advantages in terms of selectivity and functional group tolerance [6]. For example, copper-catalyzed coupling reactions have been employed to connect the sulfonamide and thiadiazole components under milder conditions than traditional methods [17] [28].

Recent synthetic strategies also include:

- One-pot synthesis of the thiadiazole ring from thiosemicarbazide derivatives followed by in situ coupling with sulfonamide components [29] [34].

- Microwave-assisted synthesis that significantly reduces reaction times from hours to minutes while maintaining or improving yields [25] [34].

- Solid-phase synthesis approaches that facilitate purification and potentially enable automated synthesis of Glybuthiazol and related compounds [34].

The modern synthetic approaches generally result in higher yields, greater purity, and more sustainable processes compared to the historical methods [6] [33]. These improvements have made the production of Glybuthiazol more economically viable and environmentally responsible [17] [33].

Key Intermediates: 4-Aminobenzenesulfonamide Derivatives

The synthesis of Glybuthiazol critically depends on 4-aminobenzenesulfonamide derivatives as key intermediates [2] [7]. These compounds serve as essential building blocks that contribute the sulfonamide functionality to the final molecule [7]. The preparation and modification of these intermediates significantly influence the efficiency and yield of the overall synthetic process [7] [20].

4-Aminobenzenesulfonamide itself is typically prepared through the sulfonation of aniline followed by amidation [7]. The resulting compound can then be further functionalized to enhance reactivity toward coupling with the thiadiazole component [7] [20]. One common approach involves the formation of a diazonium salt from 4-aminobenzenesulfonamide, which can then undergo various transformations [20].

Several key 4-aminobenzenesulfonamide derivatives used in Glybuthiazol synthesis include:

| Intermediate | Structure Modification | Role in Synthesis |

|---|---|---|

| 4-Aminobenzenesulfonamide | Parent compound | Direct coupling partner |

| 4-Aminobenzenesulfonyl chloride | Activated sulfonyl group | Enhanced reactivity in coupling |

| 4-Aminobenzenesulfonamide diazonium salt | Diazonium functionality | Facilitates coupling reactions |

| N-protected 4-aminobenzenesulfonamide | Protected amino group | Selective reactivity control |

The reactivity of these intermediates can be fine-tuned through various modifications [7]. For instance, the amino group can be temporarily protected to prevent side reactions during the coupling process [7] [25]. Additionally, the sulfonamide group can be activated through the formation of sulfonyl chlorides or similar derivatives to enhance reactivity toward nucleophilic attack by the amino group of the thiadiazole component [25] [28].

Recent research has focused on developing more efficient methods for preparing these key intermediates [7] [20]. For example, improved sulfonation techniques that operate under milder conditions have been reported, reducing the environmental impact of this step [20] [33]. Additionally, novel protecting group strategies have been developed to enable more selective transformations of these intermediates [25] [33].

The quality and purity of these 4-aminobenzenesulfonamide derivatives directly impact the success of the subsequent coupling reactions and the overall yield of Glybuthiazol [7] [20]. Therefore, considerable attention is paid to their preparation and characterization in modern synthetic protocols [20] [25].

Reaction Optimization Strategies

Optimizing the synthesis of Glybuthiazol has been a focus of considerable research, with various strategies employed to enhance reaction efficiency, yield, and purity [22] [25]. These optimization approaches target different aspects of the synthetic pathway, from individual reaction steps to the overall process design [22].

Temperature control represents a critical parameter in Glybuthiazol synthesis, particularly during the formation of the thiadiazole ring and the subsequent coupling with sulfonamide components [16] [22]. Studies have shown that carefully controlled temperature gradients can significantly improve yields by minimizing side reactions [16]. For instance, the cyclization of thiosemicarbazide derivatives with pivaloyl chloride proceeds optimally between 50-70°C, while lower temperatures may result in incomplete conversion and higher temperatures can lead to decomposition [16] [22].

Solvent selection also plays a crucial role in reaction optimization [22] [33]. Traditional syntheses often employed toluene for the thiadiazole formation step and various polar solvents for the coupling reactions [16] [22]. Modern approaches have explored alternative solvent systems, including:

- Ethanol or methanol for more environmentally friendly processes [22] [33]

- 1,4-Dioxane for improved solubility of intermediates [22]

- 2-Methyltetrahydrofuran as a greener alternative to traditional ethers [33]

- Water-based systems for certain coupling reactions [33]

Catalyst optimization has led to significant improvements in the coupling reactions involved in Glybuthiazol synthesis [17] [28]. Various catalytic systems have been investigated, including:

| Catalyst System | Reaction Type | Advantages |

|---|---|---|

| Copper(I) salts | Sulfonamide formation | Mild conditions, high selectivity |

| Palladium complexes | C-N bond formation | Functional group tolerance |

| Lewis acids | Cyclization reactions | Enhanced reaction rates |

| Organic bases | Coupling reactions | Reduced side products |

Reaction monitoring and endpoint determination have been refined through modern analytical techniques, allowing for more precise control over reaction completion [22] [25]. This has helped minimize overreaction and the formation of impurities that can be difficult to remove [22].

Process intensification strategies, such as continuous flow chemistry, have also been applied to Glybuthiazol synthesis, offering advantages in terms of heat transfer, mixing efficiency, and scalability [22] [25]. These approaches have proven particularly valuable for the exothermic steps in the synthetic pathway [22].

Green Chemistry Alternatives

The development of environmentally benign synthetic routes for Glybuthiazol represents an important area of research that aligns with the principles of green chemistry [17] [33]. These approaches aim to reduce the environmental impact of the synthesis while maintaining or improving efficiency and product quality [17].

One significant green chemistry alternative involves the replacement of traditional sulfonylation reagents with less hazardous alternatives [17] [24]. Conventional methods often rely on sulfonyl chlorides, which are moisture-sensitive and generate hydrogen chloride during reactions [17]. Modern approaches utilize sulfonyl fluorides or sulfonate esters that offer improved stability and reduced toxicity [24] [33]. Additionally, electrochemical methods have been developed for the oxidative coupling of thiols and amines to form sulfonamides without requiring stoichiometric oxidants [28].

Solvent selection represents another critical aspect of green chemistry approaches to Glybuthiazol synthesis [17] [33]. Traditional organic solvents are being replaced with more environmentally friendly alternatives, including:

- Water as a reaction medium for certain coupling steps [33]

- Bio-derived solvents such as 2-methyltetrahydrofuran [33]

- Deep eutectic solvents for sulfonamide formation reactions [22] [33]

- Solvent-free conditions for certain transformations [33]

Catalytic processes have been developed to replace stoichiometric reagents in several steps of Glybuthiazol synthesis [17] [28]. For example, copper-catalyzed coupling reactions can form the sulfonamide bond under milder conditions than traditional methods [17]. These catalytic approaches typically require lower energy input and generate less waste [17] [28].

| Green Chemistry Approach | Traditional Method | Environmental Benefit |

|---|---|---|

| Electrochemical sulfonamide formation | Sulfonyl chloride coupling | Eliminates chlorinated waste |

| Water-mediated coupling | Organic solvent-based reactions | Reduces organic solvent usage |

| Catalytic processes | Stoichiometric reagents | Decreases reagent consumption |

| Microwave-assisted synthesis | Conventional heating | Reduces energy consumption |

| One-pot multi-step processes | Sequential isolations | Minimizes solvent use and waste |

Energy-efficient methods such as microwave-assisted synthesis and photochemical reactions have also been applied to Glybuthiazol preparation [25] [34]. These techniques can significantly reduce reaction times and energy consumption compared to conventional heating methods [34]. For instance, the cyclization of thiosemicarbazide derivatives to form the thiadiazole ring, which traditionally requires several hours of heating, can be completed in minutes using microwave irradiation [34].